4-Fluoro-N'-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide
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Overview
Description
4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide is a Schiff base compound, characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including potential in nonlinear optics (NLO) and biological activities . This compound is particularly notable for its structural and nonlinear optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and naphthaldehyde. The reaction is usually carried out in an alcoholic medium with the addition of a few drops of glacial acetic acid to catalyze the reaction . The mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s biological activity, such as inhibiting enzyme function or disrupting microbial cell walls . The compound’s nonlinear optical properties are attributed to its molecular structure, which allows for efficient charge transfer and polarization under an applied electric field .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N’-[(E)-(pyridin-2-YL)methylidene]benzohydrazide: Similar in structure but with a pyridine ring instead of a naphthalene ring.
4-Fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide: Contains a hydroxyphenyl group, offering different reactivity and properties.
Uniqueness
4-Fluoro-N’-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide is unique due to its naphthalene ring, which enhances its nonlinear optical properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXLPRUDUOIJS-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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